molecular formula C11H14O2 B2381911 4-(3-Methylphenyl)butanoic acid CAS No. 22156-45-2

4-(3-Methylphenyl)butanoic acid

Cat. No.: B2381911
CAS No.: 22156-45-2
M. Wt: 178.231
InChI Key: ZSWOPPIBUSNCLN-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butanoic acid is an organic compound with the CAS Number: 22156-45-2 . It has a molecular weight of 178.23 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-Methylphenyl)butanoic acid, has been utilized in demonstrating the optical gating of nanofluidic devices. This application involves the use of photolabile hydrophobic molecules that become hydrophilic upon UV irradiation, enabling permselective transport of ionic species in aqueous solutions through synthetic ion channels. This discovery holds potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis and Antimicrobial Activity

Certain derivatives of this compound have been synthesized and exhibited significant antimicrobial and antifungal activities. This includes activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal effects on Candida tenuis and Aspergillus niger. Such developments are crucial in the field of pharmaceuticals and healthcare (Mickevičienė et al., 2015).

Molecular Docking and Vibrational Studies

The compound has been subjected to molecular docking and vibrational studies to understand its structural, electronic, and optical properties. These studies are essential for the development of nonlinear optical materials and for exploring its biological activities, particularly in inhibiting growth factors like Placenta growth factor (PIGF-1), which has implications in pharmacology (Vanasundari et al., 2018).

Synthesis of Intermediates for New Thymidylate Synthase Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid, another derivative, is a key intermediate in synthesizing new thymidylate synthase inhibitors. Its synthesis via a cost-effective method suitable for industrial-scale production highlights its potential in drug development (Yuan Guo-qing, 2013).

Detection of Staphylococcus aureus in Food

3-methyl-butanoic acid, a related compound, has been identified as a specific biomarker for Staphylococcus aureus in food products like pork and milk. Its production correlates with the growth of S. aureus, thus serving as a potential indicator for the presence of this pathogen in the food industry (Hu et al., 2020).

Safety and Hazards

While specific safety and hazard data for 4-(3-Methylphenyl)butanoic acid is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOPPIBUSNCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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